6-bromo-3-methyl-4(3H)-Pteridinone
CAS No.:
Cat. No.: VC14183813
Molecular Formula: C7H5BrN4O
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrN4O |
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Molecular Weight | 241.04 g/mol |
IUPAC Name | 6-bromo-3-methylpteridin-4-one |
Standard InChI | InChI=1S/C7H5BrN4O/c1-12-3-10-6-5(7(12)13)11-4(8)2-9-6/h2-3H,1H3 |
Standard InChI Key | JXBYDLJSERSZMV-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC2=NC=C(N=C2C1=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-3-methyl-4(3H)-pteridinone belongs to the pteridine class, a nitrogen-containing bicyclic system comprising fused pyrimidine and pyrazine rings. The substitution pattern distinguishes it from simpler pteridinones:
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Bromine at C-6: Introduces steric bulk and electron-withdrawing effects, potentially altering electronic distribution and reactivity .
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Methyl group at N-3: Enhances lipophilicity and influences ring conformation through steric interactions .
Table 1: Deduced Molecular Properties
Synthesis and Derivatization Pathways
Retrosynthetic Considerations
The synthesis of 6-bromo-3-methyl-4(3H)-pteridinone likely involves strategic functionalization of the pteridine core. Key steps inferred from analogous systems include:
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Core Construction: Cyclocondensation of 4,5-diaminopyrimidine derivatives with α-keto esters or acids to form the pteridinone skeleton .
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Bromination: Electrophilic aromatic substitution at C-6 using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
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N-Methylation: Quaternization of the 3-position nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
Challenges in Functionalization
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Regioselectivity: Bromination at C-6 competes with other positions; directing groups may be necessary .
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Stability Concerns: The electron-deficient pteridinone system may undergo unwanted ring-opening under harsh bromination conditions .
Table 2: Synthetic Routes for Analogous Compounds
Substrate | Method | Yield (%) | Reference |
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6-Phenyl-4(3H)-pteridinone | Xanthine oxidase-mediated oxidation | 62 | |
6-Bromoquinazolin-4-one | HBr/AcOH bromination | 45 |
Physicochemical Properties
Spectral Characteristics
While experimental spectra for 6-bromo-3-methyl-4(3H)-pteridinone are unavailable, predictions derive from related brominated heterocycles:
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UV-Vis: Strong absorption ~270 nm (π→π* transitions in conjugated system) .
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¹H NMR: Expected signals at δ 2.5 ppm (N-CH₃), δ 8.1–8.3 ppm (H-2 and H-7) .
Thermodynamic Stability
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Thermogravimetric Analysis (Predicted): Decomposition onset ~210°C, based on brominated pteridines .
Reactivity and Biochemical Interactions
Electrophilic Susceptibility
The bromine atom at C-6 creates a site for nucleophilic aromatic substitution (SNAr), enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Computational studies suggest activation energy barriers of ~25 kcal/mol for SNAr with piperidine .
Table 3: Hypothetical XOD Activity Parameters
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